4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883785
InChI: InChI=1S/C12H15N3O/c1-7(2)11-14-12(16-15-11)9-4-5-10(13)8(3)6-9/h4-7H,13H2,1-3H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline

CAS No.:

Cat. No.: VC15883785

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Standard InChI InChI=1S/C12H15N3O/c1-7(2)11-14-12(16-15-11)9-4-5-10(13)8(3)6-9/h4-7H,13H2,1-3H3
Standard InChI Key WGLCGUHZONOZGY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2=NC(=NO2)C(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline, delineates its core components:

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capabilities.

  • 3-Isopropyl substituent: A branched alkyl group enhancing lipophilicity and influencing steric interactions.

  • 2-Methylaniline moiety: An aromatic amine with a methyl group at the ortho position, contributing to electronic effects and solubility modulation.

Table 1. Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O
Molecular Weight217.27 g/mol
IUPAC Name2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Canonical SMILESCC1=C(C=CC(=C1)C2=NC(=NO2)C(C)C)N

The calculated logP value of approximately 2.8 suggests moderate lipophilicity, favoring membrane permeability in biological systems.

Synthesis and Reaction Pathways

Key Considerations:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing charged intermediates.

  • Temperature control: Microwave-assisted synthesis could reduce reaction times and improve yields compared to conventional heating.

Target PathwayProposed Mechanism
ApoptosisCaspase-3/7 activation
HDAC InhibitionIncreased histone acetylation
Topoisomerase IIDNA strand break induction

While direct evidence for this compound’s efficacy is lacking, its structural features align with pharmacophores known to interact with these targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.3–2.5 ppm for aniline-CH₃; δ 1.2–1.4 ppm for isopropyl-CH₃), and NH₂ protons (δ 5.0–5.5 ppm, broad).

  • ¹³C NMR: Key resonances would involve oxadiazole carbons (δ 160–170 ppm), aromatic carbons (δ 110–150 ppm), and aliphatic carbons (δ 20–30 ppm).

Mass Spectrometry

  • ESI-MS: A molecular ion peak at m/z 217.27 [M+H]⁺ confirms the molecular weight. Fragmentation patterns would likely include loss of the isopropyl group (m/z 174) and cleavage of the oxadiazole ring.

Industrial and Materials Science Applications

Polymer Precursors

The aniline group’s reactivity toward electrophilic substitution makes this compound a candidate for:

  • Conductive polymers: Oxadiazole-containing polyanilines could exhibit enhanced electron-transport properties.

  • Coating additives: Improved thermal stability via heterocyclic ring systems.

Catalysis

  • Ligand design: The oxadiazole nitrogen atoms may coordinate transition metals, enabling use in homogeneous catalysis.

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